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molecular formula C7H13NO2 B8643803 beta-Amino-beta-ethylacrylic acid ethyl ester

beta-Amino-beta-ethylacrylic acid ethyl ester

Cat. No. B8643803
M. Wt: 143.18 g/mol
InChI Key: ZRLNPHNIOXIZHR-UHFFFAOYSA-N
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Patent
US03932645

Procedure details

After 8 hours' boiling of a solution of 12.5 g 3'-nitrobenzylidene-acetoacetic acid methyl ester and 7.2 g β-ethyl-β-aminoacrylic acid ethyl ester in 70 ml ethanol, 2-methyl-6-ethyl-4-(3'-nitrophenyl) 1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-ethyl ester of melting point 123°C (acetic ester/petroleum) was obtained. Yield 71% of theory.
[Compound]
Name
acetic ester petroleum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-6-ethyl-4-(3'-nitrophenyl) 1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1C(C2C=CC=C([N+]([O-])=O)C=2)C(C(OC)=O)=C(C)[NH:10][C:11]=1[CH2:12][CH3:13])=[O:5])[CH3:2]>C(O)C>[CH2:1]([O:3][C:4](=[O:5])[CH:6]=[C:11]([CH2:12][CH3:13])[NH2:10])[CH3:2]

Inputs

Step One
Name
acetic ester petroleum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methyl-6-ethyl-4-(3'-nitrophenyl) 1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(C(=C(NC1CC)C)C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
Name
Type
product
Smiles
C(C)OC(C=C(N)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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